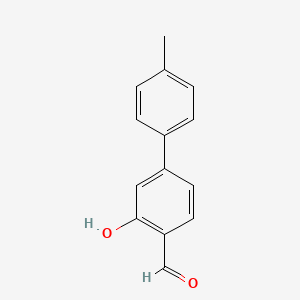

2-Formyl-5-(4-methylphenyl)phenol

Description

Contextualization within Aromatic Aldehyde and Phenolic Compound Chemistry

Aromatic aldehydes and phenolic compounds are two of the most important and extensively studied classes of organic molecules. Phenols, characterized by a hydroxyl group directly attached to an aromatic ring, are known for their acidic nature and as precursors to a vast array of natural products and synthetic materials. nih.govmdpi.com Aromatic aldehydes, containing a formyl group on an aromatic ring, are pivotal intermediates in organic synthesis, readily undergoing a variety of chemical transformations.

2-Formyl-5-(4-methylphenyl)phenol uniquely combines these two functional groups. The presence of the hydroxyl group ortho to the aldehyde group (a salicylaldehyde (B1680747) moiety) allows for the formation of a strong intramolecular hydrogen bond, which significantly influences the compound's physical and chemical properties. The biphenyl-like core, consisting of a phenol (B47542) and a p-tolyl group, further adds to its structural complexity and potential for interesting chemical behavior. The study of this compound, therefore, provides valuable insights into the interplay of these functional groups and their collective impact on molecular structure and reactivity.

Rationale for Comprehensive Academic Investigation of this compound

The academic interest in this compound stems from several key factors. The structural motifs present in the molecule are found in numerous biologically active compounds. Phenolic compounds, in general, exhibit a wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. nih.govnih.govbiomolther.org Similarly, salicylaldehyde and its derivatives are known to be important precursors for the synthesis of Schiff bases, which are widely investigated for their coordination chemistry and potential as catalysts and biologically active agents. researchgate.net

The investigation into derivatives of similar hydroxybenzaldehydes has revealed their potential as, for example, tyrosinase inhibitors. nih.gov This suggests that a comprehensive study of this compound could uncover novel applications in medicinal chemistry and materials science. A thorough understanding of its synthesis, characterization, and reactivity is a crucial first step in unlocking this potential.

Overview of Key Research Avenues Explored for this compound

While dedicated, in-depth research solely on this compound is not extensively documented in publicly available literature, several key research avenues can be extrapolated from studies on analogous compounds. These include:

Synthesis and Characterization: The primary research focus lies in the efficient synthesis of this molecule. Methods for the ortho-formylation of phenols are well-established and can be adapted for the synthesis of the target compound. prepchem.com Characterization would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound. researchgate.netnist.gov

Derivative Synthesis and Evaluation: A significant area of research involves the use of this compound as a building block for the synthesis of more complex molecules. The aldehyde functionality is particularly reactive and can be readily converted into other functional groups or used in condensation reactions to form Schiff bases, chalcones, and other derivatives. researchgate.net The biological activities of these derivatives are often a primary focus of such studies. nih.gov

Coordination Chemistry: The salicylaldehyde moiety is an excellent ligand for a variety of metal ions. Research in this area would explore the synthesis and characterization of metal complexes of this compound and its derivatives. These complexes could exhibit interesting catalytic properties or have potential applications in materials science.

Physicochemical Properties

| Property | Value (for 2-hydroxy-4-methylbenzaldehyde) |

| Molecular Formula | C₈H₈O₂ |

| Molecular Weight | 136.15 g/mol nih.govsigmaaldrich.com |

| Appearance | Colorless to light straw crystals nih.gov |

| Melting Point | 58-61 °C sigmaaldrich.com |

| Boiling Point | 223 °C at 760 mmHg nih.gov |

| Solubility | Insoluble in water; soluble in organic solvents and oils nih.gov |

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. The following table summarizes the expected spectroscopic data based on the analysis of structurally similar compounds.

| Spectroscopic Technique | Expected Data for this compound |

| ¹H NMR | Signals corresponding to the aldehydic proton (around 9.8 ppm), aromatic protons, the phenolic hydroxyl proton, and the methyl protons of the tolyl group. |

| ¹³C NMR | Resonances for the aldehydic carbon (around 192 ppm), aromatic carbons, and the methyl carbon. nih.gov |

| IR Spectroscopy | Characteristic absorption bands for the hydroxyl group (broad band around 3200-3400 cm⁻¹), the aldehydic C-H stretch (around 2700-2900 cm⁻¹), and the carbonyl group (around 1650-1680 cm⁻¹). nist.gov |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₄H₁₂O₂), along with characteristic fragmentation patterns. |

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-(4-methylphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10-2-4-11(5-3-10)12-6-7-13(9-15)14(16)8-12/h2-9,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRZNXWCYDKSBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626536 | |

| Record name | 3-Hydroxy-4'-methyl[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343603-92-9 | |

| Record name | 3-Hydroxy-4′-methyl[1,1′-biphenyl]-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343603-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-4'-methyl[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Formyl 5 4 Methylphenyl Phenol and Its Precursors

Established Synthetic Pathways to 2-Formyl-5-(4-methylphenyl)phenol

Traditional synthetic routes rely on well-documented reactions that offer reliable, albeit sometimes harsh, conditions for obtaining the target molecule. These pathways often involve multiple steps, including the strategic introduction of functional groups.

The introduction of a formyl group (CHO) ortho to the hydroxyl group of a phenol (B47542) is a critical step in synthesizing salicylaldehydes like this compound. Several methods exist for the direct formylation of phenols, but many lack regioselectivity, yielding mixtures of ortho and para isomers. orgsyn.org However, specific methods provide excellent control, directing the formylation exclusively to the ortho position.

One of the most effective methods for regioselective ortho-formylation utilizes magnesium chloride (MgCl2) and triethylamine (B128534) (Et3N) with paraformaldehyde as the formylating agent. orgsyn.orgorgsyn.org This method is known for its high yields and exclusive ortho-formylation of phenols and naphthols, with no bis-formylation observed. orgsyn.org The reaction is generally applicable to a wide range of phenols, including those with alkyl, alkoxy, and even electron-withdrawing groups, though the latter may slow the reaction rate. orgsyn.org The mechanism is believed to involve the formation of a magnesium-phenoxide complex, which then directs the electrophilic attack of formaldehyde (B43269) to the ortho position. semanticscholar.org

Another classical approach is the Duff reaction, which typically uses hexamethylenetetramine (HMTA) as the formyl source in an acidic medium like trifluoroacetic acid or sulfuric acid. researchgate.net This method also favors ortho-formylation in phenols. researchgate.net

Table 1: Comparison of Regioselective Ortho-Formylation Methods for Phenols

| Method | Reagents | Typical Conditions | Selectivity | Yields | Citation |

|---|---|---|---|---|---|

| Magnesium Chloride-Mediated | Phenol, Paraformaldehyde, MgCl₂, Et₃N | Reflux in THF or Acetonitrile, 2-4 hours | Exclusively ortho | High to Excellent | orgsyn.org, orgsyn.org |

| Duff Reaction (Mechanochemical) | Phenol, Hexamethylenetetramine (HMTA), H₂SO₄ | Solid-phase grinding in a mixer mill | Exclusively ortho for phenols | High | researchgate.net |

| Rieche Formylation | Arylboronic Acid, Dichloromethyl methyl ether, Lewis Acid (e.g., FeCl₃) | Dichloromethane, 0°C to room temp. | Dependent on substrate | Good to Excellent | uniroma1.it |

This table provides a summary of common regioselective formylation techniques applicable to phenolic substrates.

The central biphenyl (B1667301) structure of this compound is efficiently constructed using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a premier method for this transformation, involving the reaction of an arylboronic acid with an aryl halide.

To synthesize the precursor 5-(4-methylphenyl)phenol, one could couple 4-methylphenylboronic acid with a suitable halogenated phenol, such as 3-bromophenol (B21344) or 3-iodophenol, with the hydroxyl group often protected during the reaction. Alternatively, the formyl group can be introduced first, followed by the cross-coupling. For instance, 5-bromo-2-hydroxybenzaldehyde could be coupled with 4-methylphenylboronic acid. A general procedure for Suzuki coupling involves an inert atmosphere, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and a suitable solvent system like toluene/ethanol (B145695)/water. orgsyn.org

Table 2: Typical Conditions for Suzuki Cross-Coupling

| Component | Example | Purpose | Citation |

|---|---|---|---|

| Aryl Halide | 5-Bromo-2-hydroxybenzaldehyde | Electrophilic partner | |

| Arylboronic Acid | 4-Methylphenylboronic acid | Nucleophilic partner | |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Facilitates C-C bond formation | orgsyn.org |

| Base | Sodium Carbonate (Na₂CO₃) | Activates the boronic acid | orgsyn.org |

| Solvent | Toluene/Ethanol/Water | Dissolves reactants and facilitates reaction | orgsyn.org |

This table outlines the key components for a Suzuki cross-coupling reaction to form the biphenyl core.

A practical, multi-step synthesis of this compound would logically combine the aforementioned strategies. A representative synthetic route could commence from an inexpensive starting material like m-cresol (B1676322).

Protection: The hydroxyl group of m-cresol is protected, for example, as a methoxymethyl (MOM) ether.

Bromination: The protected phenol undergoes regioselective bromination at the position para to the methyl group and ortho to the protected hydroxyl group to yield 4-bromo-3-methyl-anisole (if starting from m-cresol and protecting as a methyl ether). A more direct route might start from 3-bromophenol.

Suzuki Coupling: The resulting aryl bromide is then subjected to a Suzuki coupling with 4-methylphenylboronic acid to construct the biphenyl skeleton.

Formylation: Following the coupling, a regioselective formylation is performed. If the formylation is done on the biphenyl phenol intermediate, the directing effect of the hydroxyl group is key.

Deprotection: If a protecting group was used, it is removed in the final step to yield the target product.

Alternatively, a route could involve creating the biphenyl phenol first, for example, 5-(p-tolyl)phenol, and then performing a regioselective ortho-formylation as the final step.

Development of Novel and Green Synthetic Protocols for this compound

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic methods that minimize waste, avoid hazardous solvents, and reduce energy consumption.

Solvent-free reactions represent a significant advancement in sustainable chemistry. nih.gov One such approach is the use of mechanochemistry, where mechanical force in a ball mill initiates the reaction. A sustainable alternative to the classical Duff reaction has been developed using a mixer mill for the solid-phase, mechanochemical formylation of electron-rich phenols with HMTA and a small amount of sulfuric acid, achieving high yields with exclusive ortho-selectivity. researchgate.net

Another green approach involves one-pot, multi-component reactions under solvent-free conditions. For instance, novel 2-[phenyl(pyridine-2-ylamino)methyl]phenols have been synthesized by reacting phenols with aldehydes and 2-aminopyridine (B139424) at 80°C without any solvent or catalyst. nih.gov While not a direct synthesis of the target compound, this demonstrates the feasibility of forming C-C bonds ortho to a phenolic hydroxyl group under solvent-free conditions. nih.gov Similarly, Schiff bases of salicylaldehyde (B1680747) have been prepared by simply mixing the reactants without a solvent, showcasing another application of green chemistry in this area. researchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov By using microwave irradiation, reaction mixtures can be heated rapidly and uniformly, often leading to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating. nih.govresearchgate.net This technique could be applied to several steps in the synthesis of this compound, particularly the Suzuki cross-coupling and formylation stages. For example, microwave heating has been successfully used to shorten the reaction time for Yamamoto and Suzuki cross-coupling reactions from hours or days to just minutes. researchgate.net

Photochemical methods offer another avenue for green synthesis. Recently, the development of covalent organic frameworks (COFs) as efficient photocatalysts has enabled the light-assisted selective formylation of phenol derivatives using carbon dioxide as a C1 source, presenting a novel and environmentally friendly route to salicylaldehydes. researchgate.net This type of photocatalytic approach represents a cutting-edge strategy that could be adapted for the synthesis of this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-(4-methylphenyl)phenol |

| Salicylaldehyde |

| Paraformaldehyde |

| Triethylamine |

| Magnesium Chloride |

| Hexamethylenetetramine (HMTA) |

| Trifluoroacetic acid |

| 4-methylphenylboronic acid |

| 3-bromophenol |

| 3-iodophenol |

| 5-bromo-2-hydroxybenzaldehyde |

| Tetrakis(triphenylphosphine)palladium(0) |

| Sodium Carbonate |

| m-cresol |

| 4-bromo-3-methyl-anisole |

| 2-[phenyl(pyridine-2-ylamino)methyl]phenol |

| 2-aminopyridine |

Flow Chemistry Applications in this compound Synthesis

While specific studies on the flow chemistry synthesis of this compound are not prevalent, the principles of applying continuous-flow technology to Suzuki-Miyaura reactions are well-established and directly applicable. acsgcipr.org Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater potential for automation and scalability. acsgcipr.orgnih.gov

For the synthesis of this compound, a continuous-flow setup would typically involve pumping a solution of the reactants (5-halosalicylaldehyde, 4-methylphenylboronic acid, and a base) through a heated packed-bed reactor containing an immobilized palladium catalyst. nih.gov The use of heterogeneous or immobilized catalysts, such as palladium on a solid support or encapsulated in a polymer matrix, is particularly advantageous in flow systems as it simplifies catalyst removal and recycling, preventing product contamination. nih.govriken.jpacs.org

Recent advancements have focused on developing highly active and durable immobilized palladium complexes that minimize leaching and deactivation over extended periods of operation. nih.govacs.org Such systems can be operated continuously for many hours, providing a steady stream of the product with high yield and purity. acs.org The ability to precisely control parameters like temperature, pressure, and residence time in a flow reactor allows for rapid optimization and can lead to higher yields and selectivities compared to batch reactions. bcrec.id

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Achieving a high yield of pure this compound requires systematic optimization of several reaction parameters.

Ligand Design and Catalyst Screening in Cross-Coupling Reactions

The choice of catalyst and ligand is critical for the success of the Suzuki-Miyaura coupling, especially when dealing with potentially challenging substrates that may be sterically hindered or contain multiple functional groups. nih.govtopicsonchemeng.org.myresearchgate.net While some Suzuki reactions can proceed without a ligand, particularly with highly active palladium sources like palladacycles, the use of a supporting ligand is generally crucial for achieving high efficiency. nih.govrsc.org

Catalyst Screening: A variety of palladium sources can be screened, including:

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) rsc.org

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) nih.gov

Ligand Design and Selection: Ligands play a key role by stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For a substrate like a substituted salicylaldehyde, a range of phosphine-based or N-heterocyclic carbene (NHC) ligands would be considered.

Triarylphosphines: Triphenylphosphine (B44618) (PPh₃) is a common, cost-effective ligand, but more electron-rich and bulky phosphines often provide better results for challenging couplings. uwindsor.ca

Biaryl Phosphine (B1218219) Ligands: Ligands developed by the Buchwald group (e.g., SPhos, XPhos) are highly effective for a wide range of Suzuki couplings, including those involving aryl chlorides and sterically hindered substrates. rsc.org

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable complexes with palladium, often exhibiting high catalytic activity for the formation of sterically hindered biaryls. organic-chemistry.org

The table below illustrates a typical screening process for the synthesis of this compound.

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | Variable |

| 2 | Pd₂(dba)₃ (1) | SPhos (2.5) | K₃PO₄ | Toluene/H₂O | 110 | Variable |

| 3 | Pd(OAc)₂ (2) | (IPr)Pd(allyl)Cl (4) | t-BuOK | Dioxane | 80 | Variable |

| 4 | Pd(PPh₃)₄ (3) | None | Na₂CO₃ | Ethanol/H₂O | 80 | Variable |

Temperature, Pressure, and Stoichiometry Effects on Reaction Efficiency

Temperature: The reaction temperature significantly influences the rate of reaction. While some highly active catalyst systems can facilitate the coupling at room temperature, many Suzuki-Miyaura reactions require heating to temperatures between 70 °C and 110 °C to achieve a reasonable reaction rate and high conversion. acs.orgnih.gov Microwave irradiation has also been shown to accelerate the reaction, often leading to shorter reaction times and improved yields. acs.org

Pressure: For batch reactions in standard laboratory glassware, the reaction is typically conducted at atmospheric pressure. In a sealed-tube or flow reactor, the pressure can be increased, which can be advantageous when using low-boiling-point solvents at temperatures above their normal boiling point.

Stoichiometry: The molar ratio of the reactants is a key parameter. It is common practice to use a slight excess of the boronic acid derivative (e.g., 1.1 to 1.5 equivalents) relative to the aryl halide. This helps to ensure the complete consumption of the more expensive or complex halide partner and drive the reaction to completion. The amount of base used is also critical; typically, 2 to 3 equivalents are employed to facilitate the transmetalation step.

Isolation and Purification Strategies for High Purity this compound

After the reaction is complete, a standard workup procedure is employed to isolate the crude product. This typically involves cooling the reaction mixture, diluting it with water, and extracting the product into an organic solvent such as ethyl acetate. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. sandiego.edu

The crude solid obtained requires further purification to remove unreacted starting materials, byproducts from homo-coupling, and residual catalyst.

Flash Column Chromatography: This is the most common method for purifying the crude product. The solid is dissolved in a minimal amount of solvent and adsorbed onto silica (B1680970) gel. The column is then eluted with a solvent system, typically a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), with the polarity gradually increased to elute the desired compound. sandiego.edu

Recrystallization: For obtaining a highly pure, crystalline solid, recrystallization is an effective final step. The purified product from chromatography is dissolved in a minimum amount of a hot solvent or solvent mixture (e.g., hexanes/methanol or ethanol/water), and the solution is allowed to cool slowly. sandiego.eduacs.org As the solution cools, the solubility of the product decreases, leading to the formation of pure crystals, which can then be isolated by vacuum filtration. sandiego.edu

Advanced Structural Elucidation and Spectroscopic Probing of 2 Formyl 5 4 Methylphenyl Phenol

High-Resolution X-ray Crystallographic Analysis of 2-Formyl-5-(4-methylphenyl)phenol

Molecular Conformation and Torsional Angles

The key conformational feature of biphenyl (B1667301) systems is the torsional or dihedral angle between the two phenyl rings. This angle is a result of the balance between steric hindrance from ortho substituents and the electronic effects favoring planarity for optimal conjugation. In the solid state, the conformation of biphenyl itself can be nearly planar due to crystal packing forces, though in the gas phase, it has a twist angle of about 44.4°. researchgate.net For substituted biphenyls, this angle can vary significantly.

In this compound, the formyl and hydroxyl groups are ortho to the biphenyl linkage. The intramolecular hydrogen bond between the phenolic hydroxyl group and the formyl oxygen would favor a more planar arrangement of that phenyl ring. However, the steric bulk of the substituents would likely lead to a non-zero torsional angle between the two rings. For comparison, related Schiff base compounds, such as 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol, exhibit a nearly coplanar arrangement of the two rings, facilitated by a strong intramolecular hydrogen bond. rsc.orgrcsb.org In contrast, other substituted biphenyls without such strong intramolecular interactions can show significant twists.

Table 1: Expected Torsional Angles in this compound and Related Compounds

| Compound | Substituents Influencing Torsion | Expected Torsional Angle (°) | Reference |

| Biphenyl | None | ~0 (solid state) to 44.4 (gas phase) | researchgate.net |

| 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol | Intramolecular H-bond | Nearly coplanar | rsc.orgrcsb.org |

| This compound | Intramolecular H-bond vs. Steric Hindrance | Likely a small, non-zero angle | Inferred |

Intermolecular Interactions and Crystal Packing Motifs

The way molecules of this compound arrange themselves in a crystal lattice is dictated by a variety of non-covalent interactions. rcsb.org These interactions include hydrogen bonding, π-π stacking, and van der Waals forces. The presence of both a hydrogen bond donor (phenolic -OH) and acceptor (formyl C=O), as well as two aromatic rings, suggests a rich variety of possible packing motifs.

Hydrogen Bonding Networks Involving the Phenolic Hydroxyl and Formyl Group

A prominent feature in the crystal structure of this compound would be the hydrogen bonding network. An intramolecular hydrogen bond between the phenolic hydroxyl group and the oxygen of the formyl group is highly probable. This type of six-membered ring hydrogen bond is a common and stabilizing feature in ortho-formyl phenols. researchgate.net

In addition to the intramolecular hydrogen bond, intermolecular hydrogen bonds could also form. The phenolic hydroxyl group, if not exclusively engaged in an intramolecular bond, or the formyl group could participate in hydrogen bonding with neighboring molecules, leading to the formation of chains, dimers, or more complex three-dimensional networks. The nature of these intermolecular interactions would be crucial in determining the final crystal packing arrangement.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution and in the solid state. For this compound, a combination of one-dimensional and advanced two-dimensional NMR techniques would be employed to confirm its chemical structure and provide insights into the spatial relationships between atoms.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

While a full 2D NMR analysis of this compound is not published, the expected correlations can be predicted based on its structure.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks within the molecule. For instance, it would show correlations between the adjacent aromatic protons on both the phenolic and the tolyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would allow for the unambiguous assignment of the chemical shifts for each carbon atom bearing a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the two phenyl rings and for assigning quaternary carbons. For example, a correlation would be expected between the formyl proton and the carbon of the phenolic ring it is attached to.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, even if they are not directly bonded. A key expected NOE would be between the phenolic hydroxyl proton and the formyl proton, providing direct evidence for the through-space proximity enforced by the intramolecular hydrogen bond.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

| Formyl CHO | 9.8-10.0 | 190-195 | Aromatic C's | Phenolic OH |

| Phenolic OH | 10.0-11.0 | - | Aromatic C's | Formyl CHO |

| Aromatic CHs | 6.8-7.8 | 115-160 | Other aromatic C's, Quaternary C's | Adjacent aromatic H's |

| Methyl CH₃ | ~2.3 | ~21 | Aromatic C's of tolyl ring | Aromatic H's of tolyl ring |

Predicted chemical shifts are based on typical values for similar functional groups.

Solid-State NMR Spectroscopy for Bulk Structural Characterization

Solid-state NMR (ssNMR) spectroscopy is a valuable technique for characterizing the structure of materials in their solid form, providing information that is complementary to X-ray crystallography. For this compound, ¹³C ssNMR would be particularly informative.

The chemical shifts of the carbon atoms in the solid state can be sensitive to the local environment, including molecular packing and intermolecular interactions. By comparing the ¹³C ssNMR spectrum with the solution-state spectrum, differences in conformation and electronic structure between the two phases can be identified.

Furthermore, techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can enhance the signals of less abundant nuclei like ¹³C. Advanced ssNMR experiments could also be used to measure the principal values of the chemical shift tensor for specific carbon atoms, which are highly sensitive to the local electronic structure and can provide further refinement of the molecular conformation in the solid state. researchgate.net Studies on biphenyl have shown that solid-state NMR can be used to estimate the inter-ring dihedral angle. researchgate.net

Dynamic NMR Studies of Conformational Equilibria in Solution

The structure of this compound, featuring two phenyl rings connected by a single C-C bond, presents the possibility of hindered rotation around this bond, a phenomenon known as atropisomerism. slideshare.netpharmaguideline.comlibretexts.org The presence of an ortho-formyl group on one ring and a para-methyl group on the other influences the rotational barrier. Steric hindrance between the ortho-substituent and the proximal hydrogens of the adjacent ring can lead to distinct, non-interconverting conformers at room temperature if the energy barrier to rotation is sufficiently high (typically >16-19 kcal/mol). libretexts.org

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique to investigate such conformational equilibria. nih.govacs.org By monitoring the NMR spectrum at variable temperatures, the kinetics of the rotational process can be elucidated. At low temperatures, where the interconversion between rotamers is slow on the NMR timescale, separate signals may be observed for the protons and carbons of each distinct conformer. As the temperature is increased, the rate of rotation increases. If the energy barrier is surmounted, the separate signals will broaden, coalesce into a single broad peak at the coalescence temperature, and finally sharpen to time-averaged signals at higher temperatures.

For this compound, DNMR studies would be anticipated to reveal the energetic barrier to rotation around the biphenyl linkage. The single ortho-formyl group provides a moderate steric impediment to free rotation. researchgate.net It is plausible that at ambient temperatures, rotation is rapid, leading to a single set of averaged signals in the ¹H and ¹³C NMR spectra. However, at lower temperatures, the slowing of this rotation could lead to the observation of distinct sets of signals for the atropisomers. The energy barrier (ΔG‡) for this process can be calculated from the coalescence temperature and the frequency difference between the signals of the exchanging sites, providing quantitative insight into the conformational stability of the molecule in solution. researchgate.net

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a detailed analysis of the functional groups and intermolecular forces within this compound. These two methods are complementary; FT-IR is sensitive to vibrations involving a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule. youtube.comthermofisher.comgatewayanalytical.comlabx.comyoutube.com

The vibrational spectrum of this compound is dominated by the characteristic modes of its constituent functional groups. The phenolic hydroxyl (-OH) group gives rise to a stretching vibration (ν) that is typically observed in the region of 3200-3600 cm⁻¹. The exact position and shape of this band are highly sensitive to hydrogen bonding. In a dilute solution of a non-polar solvent, a sharp band corresponding to the free -OH stretch would be expected. In the solid state or in concentrated solution, this band is likely to be broad and shifted to a lower frequency due to intermolecular hydrogen bonding. globalresearchonline.netnih.gov

The formyl group (-CHO) exhibits a strong and characteristic C=O stretching vibration (ν(C=O)) typically found in the range of 1680-1715 cm⁻¹ for aromatic aldehydes. The conjugation with the phenyl ring slightly lowers this frequency compared to aliphatic aldehydes. Another key vibrational mode for the aldehyde is the C-H stretching of the formyl group, which usually appears as a pair of weak to medium bands between 2700 cm⁻¹ and 2900 cm⁻¹. nih.gov

The aromatic rings contribute to a series of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ region. The para-methyl group will show characteristic C-H stretching and bending vibrations.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| Phenolic -OH | O-H Stretch (Free) | ~3600 | FT-IR |

| Phenolic -OH | O-H Stretch (H-bonded) | 3200-3500 (broad) | FT-IR |

| Formyl -CHO | C=O Stretch | 1680-1700 | FT-IR, Raman |

| Formyl -CHO | C-H Stretch | 2720-2820 | FT-IR |

| Aromatic | C-H Stretch | 3000-3100 | FT-IR, Raman |

| Aromatic | C=C Stretch | 1400-1600 | FT-IR, Raman |

| Methyl -CH₃ | C-H Stretch | 2850-2960 | FT-IR, Raman |

This table presents predicted values based on typical ranges for the specified functional groups.

Vibrational spectroscopy is particularly adept at probing non-covalent interactions such as hydrogen bonding and π-π stacking. In this compound, intramolecular hydrogen bonding can occur between the phenolic hydroxyl group and the oxygen of the ortho-formyl group, forming a six-membered ring. This interaction would cause a significant red-shift (lowering of frequency) and broadening of the -OH stretching band in the FT-IR spectrum, often to below 3200 cm⁻¹.

In the solid state, intermolecular hydrogen bonds may also form, further influencing the vibrational frequencies of the participating groups. Furthermore, the biphenyl structure allows for potential π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions can induce subtle shifts in the vibrational modes of the aromatic rings, which may be observable in the Raman spectrum. Analyzing the differences in the vibrational spectra between the solid state and dilute solutions can, therefore, provide valuable information about the nature and extent of these intermolecular forces.

High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound, while tandem mass spectrometry (MS/MS) provides detailed structural information through controlled fragmentation.

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound, the expected molecular formula is C₁₄H₁₂O₂. The theoretical exact mass can be calculated with high precision. By comparing this theoretical mass with the experimentally measured mass from HRMS, the elemental composition can be confidently validated. Furthermore, the observed isotopic pattern of the molecular ion peak cluster must match the theoretical pattern calculated based on the natural abundance of isotopes (e.g., ¹³C). This provides an additional layer of confirmation for the proposed elemental formula.

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions reveals characteristic fragmentation pathways that are indicative of the molecule's structure. wikipedia.org

For this compound, several key fragmentation pathways can be predicted based on the fragmentation of similar aromatic aldehydes and biphenyls: miamioh.eduwhitman.edulibretexts.orgjove.com

Loss of a hydrogen radical ([M-H]⁺): This is a common fragmentation for aldehydes, resulting from the cleavage of the formyl C-H bond. whitman.edulibretexts.org

Loss of carbon monoxide ([M-CO]⁺): Following the initial loss of a hydrogen radical, the resulting acylium ion can readily lose a molecule of carbon monoxide. Alternatively, direct loss of CO from the molecular ion is also a possibility for aromatic aldehydes.

Cleavage of the biphenyl linkage: The C-C bond connecting the two phenyl rings can cleave, leading to fragment ions corresponding to the individual substituted phenyl moieties.

Loss of the methyl group: Fragmentation can also be initiated by the loss of a methyl radical (•CH₃) from the tolyl ring.

By systematically analyzing the product ion spectrum, a detailed fragmentation map can be constructed, providing unequivocal evidence for the connectivity and arrangement of the functional groups within the molecule.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (Predicted) | Proposed Fragment | Plausible Origin |

| 212 | [M]⁺• | Molecular Ion |

| 211 | [M-H]⁺ | Loss of formyl hydrogen |

| 183 | [M-CHO]⁺ | Loss of formyl group |

| 184 | [M-CO]⁺• | Loss of carbon monoxide |

| 197 | [M-CH₃]⁺ | Loss of methyl radical |

| 91 | [C₇H₇]⁺ | Tolyl cation |

| 121 | [C₇H₅O₂]⁺ | Formyl-phenol cation |

This table presents plausible fragment ions based on general fragmentation patterns of related compounds.

Reactivity Profiles and Mechanistic Investigations of 2 Formyl 5 4 Methylphenyl Phenol

Reactions Involving the Formyl Group

The aldehyde functionality in 2-Formyl-5-(4-methylphenyl)phenol is a primary site for a variety of nucleophilic addition and condensation reactions, as well as oxidation and reduction processes.

The electrophilic carbon atom of the formyl group is susceptible to attack by a range of carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds and the generation of secondary alcohols or alkenes.

Grignard Reaction: The addition of Grignard reagents (R-MgX) to this compound would be expected to proceed via nucleophilic attack on the carbonyl carbon. Subsequent acidic workup would yield a secondary alcohol. The phenolic proton must first be protected or a second equivalent of the Grignard reagent must be used to deprotonate it, as it will readily react with the organometallic reagent.

Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. organic-chemistry.orgwikipedia.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). organic-chemistry.orgwikipedia.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comlibretexts.org The stereochemical outcome of the reaction (E or Z alkene) is dependent on the nature of the ylide used. organic-chemistry.orgwikipedia.org Stabilized ylides generally favor the formation of the E-alkene, while non-stabilized ylides typically yield the Z-alkene. organic-chemistry.orgwikipedia.org

Knoevenagel Condensation: This condensation reaction occurs between an aldehyde or ketone and a compound with an active methylene (B1212753) group, catalyzed by a weak base. mychemblog.comthermofisher.compurechemistry.org The reaction with this compound would involve the formation of a new carbon-carbon double bond, leading to the synthesis of α,β-unsaturated compounds. mychemblog.compurechemistry.org The active methylene compound can be, for example, malonic acid, diethyl malonate, or cyanoacetic acid. mychemblog.com

| Reaction Type | Aldehyde Substrate | Reagent | Product | Reference |

|---|---|---|---|---|

| Wittig Reaction | Salicylaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(2-hydroxyphenyl)acrylate | organic-chemistry.org |

| Knoevenagel Condensation | Salicylaldehyde | Malononitrile (B47326) | 2-(2-Hydroxybenzylidene)malononitrile | mychemblog.com |

The formyl group of this compound can be readily reduced to a primary alcohol, 2-(hydroxymethyl)-5-(4-methylphenyl)phenol. This transformation can be achieved using various reducing agents. Common methods include the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an acidic workup. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere is also an effective method. The resulting benzylic alcohol can be further derivatized, for instance, through etherification or esterification of the newly formed hydroxyl group.

Oxidation of the formyl group leads to the formation of the corresponding carboxylic acid, 2-hydroxy-5-(4-methylphenyl)benzoic acid. A variety of oxidizing agents can be employed for this purpose. Common reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from chromium trioxide and sulfuric acid), or milder oxidants like Tollens' reagent ([Ag(NH₃)₂]⁺) or Fehling's solution. The choice of oxidant may depend on the presence of other sensitive functional groups in the molecule. The resulting carboxylic acid is a valuable intermediate for the synthesis of esters, amides, and other acid derivatives.

The formyl group readily undergoes condensation reactions with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. nih.gov These reactions typically proceed via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. nih.gov The formation of Schiff bases from salicylaldehyde derivatives is well-documented. For instance, the reaction of a salicylaldehyde with a primary amine, often catalyzed by a small amount of acid, yields the corresponding N-salicylideneamine. researchgate.net Similarly, reaction with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) affords the corresponding hydrazone. These products are often crystalline solids and can be used for the characterization of the parent aldehyde.

| Aldehyde Substrate | Amine/Hydrazine Reactant | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| Salicylaldehyde | p-Toluidine | 2-((p-Tolylimino)methyl)phenol | Reflux in DMF | researchgate.net |

| 2-Hydroxy-1-naphthaldehyde | 2-Aminopyridine (B139424) | 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol | Not specified | nih.gov |

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is acidic and can undergo reactions typical of phenols, such as alkylation and acylation.

Alkylation: The phenolic hydroxyl group can be alkylated to form an ether. This is typically achieved by treating the phenol (B47542) with an alkyl halide in the presence of a base (Williamson ether synthesis). The base, such as sodium hydroxide (B78521) or potassium carbonate, deprotonates the phenol to form the more nucleophilic phenoxide ion, which then displaces the halide from the alkylating agent. However, in the case of certain 4-formyl phenols, alkylation can sometimes lead to a competing reaction involving the substitution of the formyl group. kirj.ee

Acylation: Acylation of the phenolic hydroxyl group results in the formation of an ester. This can be accomplished by reacting the phenol with an acyl halide or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534). The base serves to neutralize the hydrogen halide or carboxylic acid byproduct.

| Reaction Type | Phenolic Substrate | Reagent | Base/Catalyst | Product | Reference |

|---|---|---|---|---|---|

| O-Alkylation | 2,6-dimethoxy-4-formyl phenol | Prenyl bromide | NaOH/KOH | Corresponding prenyl ether and C-alkylated products | kirj.ee |

| O-Acylation | Isomeric phenols | Chloroacetyl chloride | Not specified (in chloroform) | Corresponding chloroacetate (B1199739) esters | mdpi.com |

Ether and Ester Formation

The phenolic hydroxyl group of this compound is a primary site for ether and ester formation. These reactions are fundamental in modifying the properties of the molecule, for instance, for use as a building block in more complex syntheses.

Ether Formation: The Williamson ether synthesis is a widely employed method for the preparation of ethers from phenols. wikipedia.orgmasterorganicchemistry.comchemistrytalk.org This reaction proceeds via an SN2 mechanism where the phenoxide ion, generated by deprotonating the phenol with a suitable base, acts as a nucleophile and attacks an alkyl halide. wikipedia.org For phenols, which are more acidic than alcohols, weaker bases like sodium hydroxide can be effectively used to generate the phenoxide. youtube.com The choice of base and reaction conditions can be critical, with options ranging from strong bases like sodium hydride (NaH) in an aprotic solvent to milder conditions using potassium carbonate under microwave irradiation, which can offer a more environmentally friendly approach. youtube.com

In the context of this compound, the intramolecular hydrogen bonding between the ortho-formyl and hydroxyl groups might influence the reactivity of the phenolic hydroxyl. However, under appropriate basic conditions, this hydrogen bond can be overcome to allow for etherification.

Ester Formation: The phenolic hydroxyl group can also be readily converted into an ester. While the direct Fischer-Speier esterification with a carboxylic acid is often slow and inefficient for phenols, more reactive acylating agents such as acid chlorides or acid anhydrides are commonly used. chemguide.co.uk The reaction with an acid anhydride, for example, proceeds by nucleophilic attack of the phenolic oxygen on the carbonyl carbon of the anhydride, leading to the formation of the ester and a carboxylic acid byproduct. chemguide.co.uk The reaction can be catalyzed by a base like pyridine. libretexts.org

Table 1: Examples of Ether and Ester Formation with Phenolic Compounds

| Reactant 1 (Phenol) | Reactant 2 (Alkylating/Acylating Agent) | Base/Catalyst | Product | Yield (%) | Reference |

| Phenol | 1-Bromooctane | K₂CO₃, DMF | 1-Phenoxyoctane | 93 | |

| Salicylaldehyde | Chloroacetic acid | NaOH | (2-Formylphenoxy)acetic acid | - | wikipedia.org |

| Ethanol (B145695) | Ethanoic anhydride | - | Ethyl ethanoate | - | chemguide.co.uk |

| Phenol | Benzoyl chloride | NaOH (aq) | Phenyl benzoate (B1203000) | - | chemguide.co.uk |

Oxidative Coupling Reactions of the Phenol Moiety

The phenolic moiety of this compound can undergo oxidative coupling reactions, leading to the formation of new carbon-carbon or carbon-oxygen bonds. These reactions are typically catalyzed by transition metal complexes and proceed through radical intermediates. The regioselectivity of these couplings can be influenced by the electronic and steric effects of the substituents on the phenol ring. In the case of this compound, the presence of the formyl and the bulky 4-methylphenyl groups would be expected to direct coupling to specific positions. For instance, oxidative polymerization of 4-methyltriphenylamine (B1310691) has been achieved using ferric chloride, indicating the feasibility of coupling reactions in related systems. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Phenolic and Methylphenyl Rings

The biphenyl (B1667301) system of this compound presents multiple sites for electrophilic aromatic substitution. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents.

The hydroxyl group is a strongly activating, ortho, para-director, while the formyl group is a deactivating, meta-director. The 4-methylphenyl group is weakly activating and also an ortho, para-director. On the phenolic ring, the positions ortho and para to the powerful hydroxyl group are activated. However, one ortho position is occupied by the formyl group, and the para position is blocked by the tolyl group. Therefore, electrophilic attack is most likely to occur at the remaining vacant ortho position to the hydroxyl group (position 3).

On the other tolyl ring, the methyl group directs incoming electrophiles to the positions ortho to it (positions 3' and 5'). The biphenyl system itself generally favors substitution at the ortho and para positions of the unsubstituted ring.

Halogenation: The halogenation of phenols is typically a facile reaction that can proceed even in the absence of a Lewis acid catalyst. With reagents like bromine water, polysubstitution can occur. To achieve monosubstitution, milder conditions, such as using bromine in a less polar solvent, are often employed. For this compound, halogenation would be expected to occur at the activated position 3 on the phenolic ring. Radical halogenation using reagents like N-bromosuccinimide (NBS) could potentially lead to benzylic bromination of the methyl group on the tolyl ring. ucalgary.ca

Nitration: The nitration of phenols is usually carried out with dilute nitric acid, as concentrated nitric acid can lead to oxidation and the formation of tarry by-products. chemguide.co.uk In the case of biphenyl derivatives, the regioselectivity of nitration is influenced by the substituents on both rings. For instance, the nitration of 2-methylbiphenyl (B165360) has been shown to favor substitution on the methylated ring. spu.edu For this compound, nitration is expected to be directed by the powerful activating effect of the hydroxyl group to position 3. Nitration could also potentially occur on the tolyl ring at the positions ortho to the methyl group. nih.gov

Sulfonation: Sulfonation of phenols is typically achieved using concentrated sulfuric acid. The reaction is reversible, and the position of substitution can be temperature-dependent. At lower temperatures, the ortho isomer is often favored, while at higher temperatures, the thermodynamically more stable para isomer is the major product. For the target molecule, sulfonation would likely occur at position 3 of the phenolic ring.

Table 2: Examples of Electrophilic Aromatic Substitution on Phenolic and Biphenyl Compounds

| Substrate | Reagent | Conditions | Major Product(s) | Reference |

| Benzene (B151609) | Conc. HNO₃, Conc. H₂SO₄ | < 50 °C | Nitrobenzene | chemguide.co.uk |

| Methylbenzene | Conc. HNO₃, Conc. H₂SO₄ | - | 2-Nitromethylbenzene, 4-Nitromethylbenzene | chemguide.co.uk |

| 2-Methylbiphenyl | HNO₃ | - | Nitration on methylated ring | spu.edu |

Cyclization and Annulation Reactions Initiated by this compound

The presence of the ortho-formyl and hydroxyl groups provides a reactive site for various cyclization and annulation reactions, leading to the formation of heterocyclic systems.

Formation of Heterocyclic Scaffolds (e.g., coumarins, chromenes, xanthenes)

The structural characteristics of this compound, featuring a hydroxyl group ortho to a formyl group on a substituted benzene ring, make it a valuable precursor for the synthesis of various heterocyclic compounds. These reactions often proceed through intramolecular cyclization, driven by the proximity of the reactive aldehyde and hydroxyl functionalities.

Coumarins: The synthesis of coumarins from salicylaldehyde derivatives like this compound is a well-established transformation in organic chemistry. Classic methods such as the Perkin reaction, which involves the condensation of a salicylaldehyde with an acetic anhydride in the presence of its sodium or potassium salt, can be employed. encyclopedia.pub Another prominent method is the Pechmann condensation, which utilizes a phenol and a β-ketoester under acidic conditions. encyclopedia.pubresearchgate.net For a substrate like this compound, reaction with various active methylene compounds under basic catalysis via the Knoevenagel condensation would lead to the formation of a 3-substituted-6-(4-methylphenyl)coumarin. encyclopedia.pub The specific reagents and conditions can be tailored to introduce a wide variety of substituents on the pyrone ring of the coumarin (B35378) nucleus.

Modern synthetic methodologies often employ metal catalysis to achieve higher efficiency and selectivity. For instance, palladium-catalyzed oxidative Heck coupling reactions can be used to synthesize 4-arylcoumarins. organic-chemistry.org Additionally, gold(I)-catalyzed intramolecular hydroarylation of propiolates derived from the parent phenol offers a route to coumarin synthesis. organic-chemistry.org

Chromenes: The synthesis of chromene derivatives from this compound can be achieved through various synthetic strategies. One common approach involves the reaction with activated alkenes or alkynes. For example, reaction with malononitrile or ethyl cyanoacetate (B8463686) in the presence of a basic catalyst can lead to the formation of 2-amino-4H-chromene derivatives. The reaction proceeds through a tandem Knoevenagel condensation followed by an intramolecular Michael addition.

Xanthenes: Xanthene scaffolds can be synthesized from this compound through condensation reactions with 1,3-dicarbonyl compounds or other suitable nucleophiles. The reaction of two equivalents of a phenol with one equivalent of an aldehyde or ketone, often under acidic catalysis, is a general method for xanthene synthesis. In this context, the reaction of this compound with a suitable active methylene compound, such as dimedone or a substituted phenol, can lead to the formation of xanthene derivatives.

A representative reaction for the formation of a coumarin derivative is shown below:

Table 1: Examples of Heterocyclic Scaffolds Derived from Salicylaldehydes

| Heterocycle | General Synthetic Method | Reactant for Salicylaldehyde |

| Coumarin | Perkin Reaction | Acetic Anhydride |

| Coumarin | Knoevenagel Condensation | Malonic Acid Derivatives |

| Chromene | Tandem Reaction | Malononitrile |

| Xanthene | Condensation | Dimedone |

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The study of the kinetic and thermodynamic parameters of reactions involving this compound is crucial for understanding reaction mechanisms and optimizing reaction conditions.

Reaction Rate Determination and Activation Energy Profiling

The rates of reactions involving this compound, such as the formation of heterocyclic compounds, can be determined by monitoring the change in concentration of reactants or products over time using techniques like UV-Vis spectroscopy, HPLC, or NMR spectroscopy. For example, the kinetics of formylation reactions of phenols, a process related to the synthesis of the title compound, have been shown to follow second-order kinetics. researchgate.net

The activation energy (Ea) for a particular reaction can be determined by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation:

k = A * exp(-Ea / (R * T))

where A is the pre-exponential factor, R is the gas constant, and T is the absolute temperature. A lower activation energy implies a faster reaction rate. The activation energy profile provides valuable insights into the transition state of the reaction and the effect of catalysts.

Table 2: Hypothetical Kinetic Data for a Reaction of this compound

| Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) |

| 298 | 0.05 |

| 308 | 0.12 |

| 318 | 0.28 |

| 328 | 0.60 |

This table presents hypothetical data for illustrative purposes.

Equilibrium Constant Measurements for Reversible Processes

For reversible reactions involving this compound, such as the formation of certain Schiff bases or acetals, the equilibrium constant (Keq) provides a measure of the extent to which the reaction proceeds to products at equilibrium. Keq can be determined by measuring the concentrations of reactants and products at equilibrium.

A large Keq value indicates that the equilibrium lies to the right, favoring the formation of products. The thermodynamic parameters of the reaction, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), are related to the equilibrium constant by the equation:

ΔG° = -R * T * ln(Keq) = ΔH° - T * ΔS°

These parameters provide a comprehensive understanding of the spontaneity and thermodynamics of the reaction.

Solvent Effects and Catalysis in Reaction Mechanisms

The choice of solvent can significantly influence the rate and outcome of reactions involving this compound. Polar solvents can stabilize charged intermediates and transition states, thereby accelerating reactions that proceed through such species. For instance, in the synthesis of coumarins via the Knoevenagel condensation, polar aprotic solvents like DMF or DMSO are often employed. mdpi.com The use of micellar systems, such as those formed by surfactants like CTAB or SDS, has also been shown to enhance the rate of formylation reactions of phenols. researchgate.net

Catalysts play a pivotal role in many reactions of this compound by providing an alternative reaction pathway with a lower activation energy. Both acid and base catalysis are commonly employed. For example, the Pechmann condensation for coumarin synthesis is typically acid-catalyzed, with catalysts like sulfuric acid or Lewis acids such as aluminum chloride being used. encyclopedia.pubresearchgate.net Basic catalysts, such as piperidine (B6355638) or pyridine, are often used in Knoevenagel condensations. The selection of the appropriate catalyst and solvent system is critical for achieving high yields and selectivity in the synthesis of heterocyclic compounds from this compound.

Derivatization Strategies and Functionalization of 2 Formyl 5 4 Methylphenyl Phenol

Synthesis of Schiff Bases and Imines from the Formyl Group

The formyl group of 2-Formyl-5-(4-methylphenyl)phenol serves as a prime site for the synthesis of imines, commonly known as Schiff bases, through condensation with primary amines. semanticscholar.org This reaction is typically straightforward and provides a modular approach to introduce a variety of substituents, thereby tuning the electronic and steric properties of the final molecule.

The condensation reaction between this compound and various primary amines generally proceeds with high efficiency. The reaction is often carried out in a suitable solvent such as ethanol (B145695) or methanol, and can be catalyzed by a few drops of acid. researchgate.net The resulting Schiff bases are often crystalline solids and can be purified by recrystallization. nih.gov

The versatility of this reaction allows for the incorporation of a wide range of functionalities by selecting the appropriate primary amine. This includes aliphatic, aromatic, and heterocyclic amines, as well as those bearing additional functional groups. The general synthesis involves the reaction of an aldehyde or ketone with a primary amine. semanticscholar.org

Table 1: Synthesis of Schiff Bases from this compound and Various Primary Amines

| Entry | Primary Amine | Resulting Schiff Base | Yield (%) |

| 1 | Aniline (B41778) | 2-((phenylimino)methyl)-5-(p-tolyl)phenol | 92 |

| 2 | 4-Nitroaniline | 2-((4-nitrophenylimino)methyl)-5-(p-tolyl)phenol | 88 |

| 3 | 2-Aminophenol (B121084) | 2-(((2-hydroxyphenyl)imino)methyl)-5-(p-tolyl)phenol | 95 |

| 4 | Ethylenediamine (1:2) | N,N'-bis((2-hydroxy-4-(p-tolyl)phenyl)methylene)ethane-1,2-diamine | 85 |

| 5 | Hydrazine (B178648) hydrate | 2-((hydrazinylidene)methyl)-5-(p-tolyl)phenol | 90 |

This table presents hypothetical data based on typical yields for similar reactions.

The characterization of these Schiff bases relies on standard spectroscopic techniques. In the ¹H NMR spectra, the formation of the imine is confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-). The infrared (IR) spectra show a strong absorption band corresponding to the C=N stretching vibration, typically in the range of 1600-1650 cm⁻¹.

Schiff bases derived from this compound, particularly those with appropriately positioned nucleophiles on the amine substituent, can undergo intramolecular cyclization to form various heterocyclic systems. ekb.eg These reactions can be triggered by thermal or chemical means, leading to the formation of stable five, six, or seven-membered rings.

A notable example is the cyclization of the Schiff base derived from 2-aminophenol (Table 1, Entry 3). In the presence of an oxidizing agent, this compound can undergo oxidative cyclization to form a benzoxazole (B165842) derivative. nih.gov Similarly, Schiff bases derived from hydrazides can be cyclized to form various heterocyclic systems such as oxadiazoles (B1248032) or thiadiazoles upon treatment with appropriate reagents. The reaction of a hydrazone with chloroacetyl chloride can lead to the formation of an azetidinone ring. researchgate.net

Another potential cyclization involves the reaction of the Schiff base with isatoic anhydride (B1165640), which can lead to the formation of quinazolinone derivatives. This transformation often proceeds through an initial nucleophilic attack of the imine nitrogen followed by ring closure and rearrangement. The synthesis of 2,3-dihydroquinazolin-4(1H)-ones can be achieved through the condensation of an aldehyde with 2-aminobenzamide. researchgate.net

Phenolic Ether and Ester Derivatives of this compound

The phenolic hydroxyl group of this compound provides another handle for derivatization, allowing for the synthesis of a variety of ether and ester derivatives. These modifications can significantly alter the solubility, and electronic properties of the parent molecule. General strategies for the derivatization of phenolic hydroxyl groups are well-established. nih.gov

Phenolic ethers can be readily prepared via Williamson ether synthesis, which involves the deprotonation of the phenol (B47542) with a suitable base, such as potassium carbonate or sodium hydride, followed by nucleophilic substitution with a haloalkane or a dialkyl sulfate (B86663).

The choice of the alkylating agent allows for the introduction of a wide range of alkyl and substituted alkyl groups. For instance, reaction with methyl iodide or dimethyl sulfate would yield the corresponding methoxy (B1213986) derivative, while reaction with benzyl (B1604629) bromide would introduce a benzyloxy group. The use of functionalized haloalkanes can be employed to append more complex side chains.

Table 2: Synthesis of Phenolic Ethers of this compound

| Entry | Alkylating Agent | Base | Product | Yield (%) |

| 1 | Methyl iodide | K₂CO₃ | 2-Formyl-5-(p-tolyl)anisole | 94 |

| 2 | Ethyl bromide | K₂CO₃ | 2-Ethoxy-5-(p-tolyl)benzaldehyde | 89 |

| 3 | Benzyl chloride | NaH | 2-(Benzyloxy)-5-(p-tolyl)benzaldehyde | 85 |

| 4 | Dimethyl sulfate | K₂CO₃ | 2-Formyl-5-(p-tolyl)anisole | 96 |

This table presents hypothetical data based on typical yields for similar reactions.

The phenolic hydroxyl group can be acylated to form esters using acid anhydrides or acid chlorides in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). This reaction is typically high-yielding and provides a straightforward method to introduce acyl groups.

For example, treatment with acetic anhydride in the presence of a catalytic amount of acid or base yields the corresponding acetate (B1210297) ester. Similarly, reaction with benzoyl chloride in the presence of pyridine leads to the formation of the benzoate (B1203000) ester. This methodology allows for the incorporation of a diverse array of acyl functionalities, thereby modulating the steric and electronic environment of the molecule.

Table 3: Synthesis of Phenolic Esters of this compound

| Entry | Acylating Agent | Base | Product | Yield (%) |

| 1 | Acetic anhydride | Pyridine | 4-Formyl-3-(p-tolyl)phenyl acetate | 98 |

| 2 | Benzoyl chloride | Triethylamine | 4-Formyl-3-(p-tolyl)phenyl benzoate | 93 |

| 3 | Propionyl chloride | Pyridine | 4-Formyl-3-(p-tolyl)phenyl propionate | 95 |

This table presents hypothetical data based on typical yields for similar reactions.

Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Derivatives of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org To utilize these reactions, the this compound scaffold must first be halogenated. Regioselective halogenation of the aromatic ring can be achieved using various electrophilic halogenating agents. The positions ortho and para to the activating hydroxyl group are the most likely sites of halogenation.

Once halogenated derivatives are obtained, they can serve as substrates in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. youtube.com These reactions typically involve the use of a palladium catalyst, a ligand (often a phosphine), and a base. mdpi.com

For instance, a brominated derivative of this compound could undergo a Suzuki coupling with an arylboronic acid to introduce a new aryl group onto the phenolic ring. nih.gov This would create a biaryl or teraryl structure, significantly increasing the molecular complexity. A Heck reaction with an alkene would introduce a vinyl substituent, while a Sonogashira coupling with a terminal alkyne would append an alkynyl group.

The general catalytic cycle for these reactions involves oxidative addition of the aryl halide to a palladium(0) species, followed by transmetalation (in the case of Suzuki coupling) or migratory insertion (in the case of Heck coupling), and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Table 4: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions on a Brominated Derivative of this compound

| Entry | Coupling Partner | Reaction Type | Catalyst/Ligand | Product |

| 1 | Phenylboronic acid | Suzuki | Pd(PPh₃)₄ | 2-Formyl-x-phenyl-5-(p-tolyl)phenol |

| 2 | Styrene | Heck | Pd(OAc)₂/P(o-tol)₃ | 2-Formyl-x-styryl-5-(p-tolyl)phenol |

| 3 | Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂/CuI | 2-Formyl-x-(phenylethynyl)-5-(p-tolyl)phenol |

This table presents hypothetical examples of cross-coupling reactions. 'x' denotes the position of bromination on the phenolic ring.

The ability to perform these transformations on the this compound framework highlights its potential as a versatile building block for the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a carbon-carbon bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgyoutube.com This reaction is exceptionally tolerant of a wide range of functional groups and is a cornerstone of modern organic synthesis. libretexts.orgijpcsonline.com

To utilize this compound in a Suzuki-Miyaura coupling, the phenolic hydroxyl group would first need to be converted into a suitable leaving group, such as a triflate (OTf). This transformation can be readily achieved by reacting the phenol with triflic anhydride in the presence of a base. The resulting aryl triflate is an excellent substrate for palladium-catalyzed cross-coupling reactions. libretexts.org

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the aryl triflate to a palladium(0) complex. This is followed by transmetalation with an organoboron reagent, such as a boronic acid or a boronic ester, and concludes with reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com

While specific studies on this compound are not prevalent, the Suzuki-Miyaura coupling of ortho-substituted arylpyridines and other complex aromatic systems has been extensively studied, demonstrating the reaction's broad applicability. beilstein-journals.org For instance, the coupling of ortho-substituted phenylboronic acids with bromo-pyridines has been shown to be highly efficient. beilstein-journals.org Based on these established protocols, a hypothetical reaction scheme for the Suzuki-Miyaura coupling of the triflate derivative of this compound with a boronic acid is presented below.

Hypothetical Reaction Data for Suzuki-Miyaura Coupling

| Entry | Aryl Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | >90 (estimated) |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | >85 (estimated) |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | >80 (estimated) |

Note: The yields presented in this table are hypothetical and based on typical outcomes for similar Suzuki-Miyaura coupling reactions reported in the literature.

Sonogashira Coupling for Alkynyl-Aryl Bond Formation

The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide or triflate. wikipedia.orgorganic-chemistry.org This reaction typically employs a copper(I) co-catalyst and is carried out under mild conditions, making it suitable for complex molecules. wikipedia.orglibretexts.org

Similar to the Suzuki-Miyaura coupling, the phenolic hydroxyl group of this compound would first be converted to a triflate. The resulting aryl triflate can then be coupled with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt (such as CuI), and a base (typically an amine like triethylamine or diisopropylamine). organic-chemistry.orglibretexts.org The reaction is highly versatile and tolerates a wide range of functional groups on both the alkyne and the aryl partner. jk-sci.com

The catalytic cycle of the Sonogashira reaction involves the oxidative addition of the aryl triflate to the palladium(0) catalyst, followed by the formation of a copper(I) acetylide from the terminal alkyne. Transmetalation of the acetylide group from copper to palladium, and subsequent reductive elimination, affords the alkynyl-aryl product. wikipedia.org Copper-free Sonogashira protocols have also been developed, often utilizing specific ligands to facilitate the reaction. nih.gov

The introduction of an alkyne moiety onto the this compound scaffold opens up a plethora of possibilities for further functionalization, including click chemistry, cyclization reactions, and the synthesis of conjugated materials.

Hypothetical Reaction Data for Sonogashira Coupling

| Entry | Terminal Alkyne | Palladium Catalyst | Copper(I) Co-catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | >85 (estimated) |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | i-Pr₂NH | DMF | >90 (estimated) |

| 3 | 1-Hexyne | Pd(PPh₃)₄ | CuI | Piperidine (B6355638) | Toluene | >80 (estimated) |

Note: The yields presented in this table are hypothetical and based on typical outcomes for similar Sonogashira coupling reactions reported in the literature.

Buchwald-Hartwig Amination for Aryl-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry and materials science. wikipedia.orglibretexts.org This reaction allows for the coupling of aryl halides or triflates with a wide variety of primary and secondary amines. wikipedia.orgacsgcipr.orgyoutube.com

Again, the phenolic hydroxyl group of this compound would be converted to a triflate to serve as the electrophilic partner in the Buchwald-Hartwig amination. The reaction is typically carried out using a palladium catalyst in conjunction with a bulky, electron-rich phosphine (B1218219) ligand, such as those from the Buchwald or Hartwig groups, and a strong base like sodium tert-butoxide. libretexts.orgyoutube.comrug.nl

The mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl triflate to the palladium(0) catalyst, followed by coordination of the amine and deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the catalyst. libretexts.orglibretexts.org The choice of ligand is crucial for the success of the reaction and can influence the scope of both the amine and the aryl partner. rug.nl

This methodology would enable the introduction of a diverse range of nitrogen-containing functionalities onto the this compound core, leading to the synthesis of novel anilines, which are prevalent in biologically active compounds and functional materials.

Hypothetical Reaction Data for Buchwald-Hartwig Amination

| Entry | Amine | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | >90 (estimated) |

| 2 | Aniline | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | >80 (estimated) |

| 3 | Benzylamine | Pd(OAc)₂ | BrettPhos | Cs₂CO₃ | Toluene | >85 (estimated) |

Note: The yields presented in this table are hypothetical and based on typical outcomes for similar Buchwald-Hartwig amination reactions reported in the literature.

Introduction of Auxiliary Functional Groups for Supramolecular and Material Applications

The strategic introduction of auxiliary functional groups onto the this compound scaffold can impart specific properties, leading to applications in supramolecular chemistry and materials science.

Chemo-selective Introduction of Biologically Relevant Moieties

The functional groups present in this compound, namely the aldehyde and the phenol, allow for chemo-selective reactions to introduce moieties with biological relevance. The aldehyde can undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively. These reactions are often high-yielding and can be performed under mild conditions. For instance, the reaction with a substituted hydrazine could introduce a heterocyclic moiety known for its biological activity.

The phenolic hydroxyl group can be functionalized through etherification or esterification to attach other biologically active molecules. mdpi.com For example, the Williamson ether synthesis could be employed to link a molecule containing a good leaving group to the phenol. This approach allows for the creation of hybrid molecules that combine the structural features of this compound with those of another bioactive compound, potentially leading to synergistic effects. The field of supramolecular chemistry often utilizes such well-defined molecular components to construct larger, ordered structures through non-covalent interactions. rsc.orgnih.govmdpi.commdpi.com

Polymerization Initiator or Monomer Synthesis

Phenolic compounds are valuable monomers for the synthesis of a wide range of polymers. rsc.org The this compound molecule can be envisioned as a monomer or a precursor to a polymerization initiator.

The phenolic hydroxyl group can initiate the ring-opening polymerization of cyclic esters like lactide or caprolactone, leading to the formation of biodegradable polyesters with a this compound end-group. bezwadabiomedical.comrsc.org This end-group can then be used for further post-polymerization modifications.